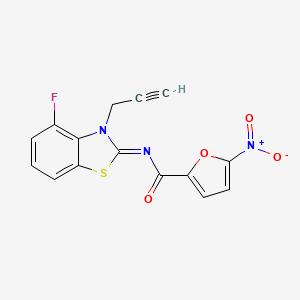![molecular formula C21H18N4O2 B2587695 1-(4-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941908-41-4](/img/structure/B2587695.png)
1-(4-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H18N4O2 and its molecular weight is 358.401. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuropharmacology: NMDA Receptor Antagonism
F2437-0247: has been identified as a potent antagonist of the NMDA receptor, a subtype of glutamate receptor in the brain . This application is significant in neuropharmacological research for the development of treatments for neurological conditions such as Alzheimer’s disease, Parkinson’s disease, and neuropathic pain. The compound’s ability to selectively inhibit NMDA receptors can help in understanding the role of these receptors in neurodegenerative diseases and in designing drugs that can modulate synaptic plasticity without causing significant side effects.
Analgesic Research: Pain Management
The analgesic properties of F2437-0247 stem from its NMDA receptor antagonism, which is a promising target for pain management strategies . Research into this application could lead to the development of new classes of painkillers that are more effective and have fewer risks of addiction and tolerance compared to opioids. This compound could be instrumental in creating medications for chronic pain conditions, including neuropathic pain and fibromyalgia.
Psychiatric Disorder Treatment: Schizophrenia and Depression
In psychiatric research, F2437-0247 ’s action on NMDA receptors offers a potential therapeutic pathway for treating disorders like schizophrenia and major depressive disorder . NMDA receptor modulators are being explored for their ability to improve symptoms such as cognitive dysfunction and negative mood states. This compound could contribute to the development of novel antipsychotic and antidepressant medications with improved efficacy and safety profiles.
Neuroprotection: Stroke and Traumatic Brain Injury
The neuroprotective effects of F2437-0247 are relevant in the context of acute neurological events like stroke and traumatic brain injury . By inhibiting overactivation of NMDA receptors, which is associated with neuronal damage and death, this compound could be used to mitigate the effects of excitotoxicity. Research in this area could lead to treatments that reduce the long-term impact of these conditions on brain function.
Addiction Medicine: Substance Abuse Treatment
F2437-0247: may have applications in addiction medicine, particularly in the treatment of substance abuse disorders . NMDA receptors play a role in the reward circuitry of the brain, and their modulation could alter the reinforcing effects of addictive substances. This line of research could yield new approaches to managing addiction and preventing relapse.
Developmental Biology: Neural Development
The role of NMDA receptors in neural development makes F2437-0247 a candidate for research in developmental biology . Understanding how NMDA receptor activity influences neural circuit formation and plasticity could have implications for developmental disorders and could inform strategies to promote healthy brain development.
Pharmacokinetics: Drug Delivery and Absorption
The bioavailability and brain penetration characteristics of F2437-0247 are crucial for its pharmacokinetic studies . Research in this field would focus on how the compound is absorbed, distributed, metabolized, and excreted by the body. This information is essential for designing dosage forms and delivery systems that maximize the therapeutic potential of the compound.
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-15-6-8-16(9-7-15)13-24-18-5-3-11-23-19(18)20(26)25(21(24)27)14-17-4-2-10-22-12-17/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFUBHRUAUWHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

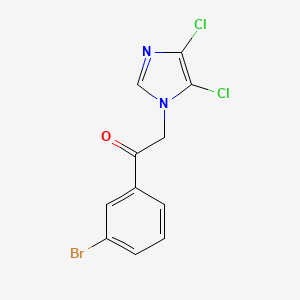
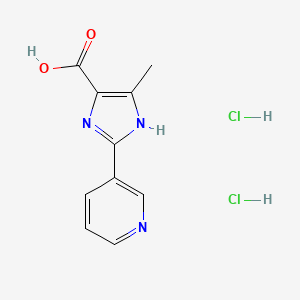
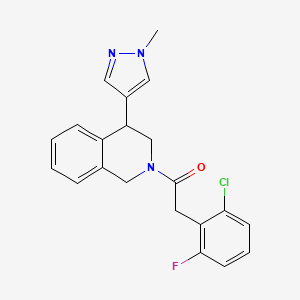
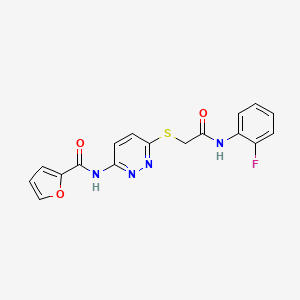
![(3,4-difluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2587620.png)


![(Z)-methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2587626.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2587628.png)
![3-(2,3-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2587630.png)
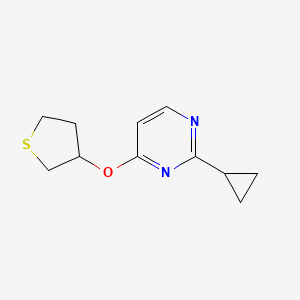

![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2587634.png)
